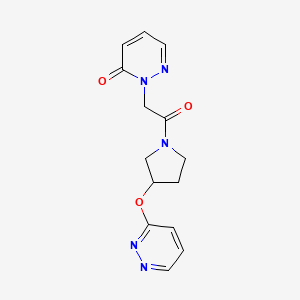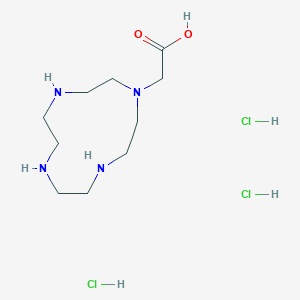![molecular formula C22H16F2N4O3 B2571418 2-(3-bencil-2,4-dioxo-3,4-dihidropiridin[3,2-d]pirimidin-1(2H)-il)-N-(2,4-difluorofenil)acetamida CAS No. 921828-21-9](/img/structure/B2571418.png)
2-(3-bencil-2,4-dioxo-3,4-dihidropiridin[3,2-d]pirimidin-1(2H)-il)-N-(2,4-difluorofenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound belonging to the class of pyridopyrimidines Its structure is characterized by a fused ring system of pyrimidine and pyridine with additional functional groups that bestow unique chemical properties
Aplicaciones Científicas De Investigación
This compound has found wide-ranging applications in scientific research:
Chemistry
: Used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology
: Investigated for its potential as a biological probe due to its interactions with cellular macromolecules.
Medicine
: Studied for its potential therapeutic applications, particularly in the area of cancer research due to its ability to inhibit certain enzymatic pathways.
Industry
: Utilized in the development of specialty chemicals and materials, given its unique reactivity profile.
Métodos De Preparación
The synthetic route to 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves the cyclization of appropriately substituted amides and amines. The initial step involves the preparation of an intermediate amide through the reaction of a benzyl-protected amine with a suitably substituted acyl chloride under mild conditions. This intermediate undergoes cyclization with a suitable pyridopyrimidine precursor, often in the presence of a base such as potassium carbonate, to form the final product. Industrial methods often involve optimization of this process through enhanced reaction conditions such as higher temperatures and pressures to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions:
Oxidation
: Oxidative reactions involving common oxidizing agents like potassium permanganate can lead to the formation of hydroxylated derivatives.
Reduction
: Reductive conditions, such as hydrogenation over palladium catalysts, can result in the saturation of the pyridopyrimidine ring.
Substitution
: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium methoxide to replace hydrogen atoms on the aromatic ring.
Major products from these reactions include hydroxylated, hydrogenated, and substituted analogs, each with potential distinct chemical properties.
Mecanismo De Acción
The compound exerts its effects through several molecular mechanisms. It primarily targets nucleic acids and proteins, interfering with their normal biological functions. The pyridopyrimidine ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it binds to specific enzymes, inhibiting their activity and affecting cellular pathways critical for cell growth and survival.
Comparación Con Compuestos Similares
Similar compounds include other pyridopyrimidine derivatives such as 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine and 2,4-difluorophenylacetamide analogs. The unique aspect of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide lies in its structural features which enhance its biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O3/c23-15-8-9-17(16(24)11-15)26-19(29)13-27-18-7-4-10-25-20(18)21(30)28(22(27)31)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBXQKGETCOCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)


![N-[(2-chloro-4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide](/img/structure/B2571349.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2571355.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571356.png)
